molecular formula C16H17NO4S B14961768 Ethyl 2-[(benzylsulfonyl)amino]benzoate

Ethyl 2-[(benzylsulfonyl)amino]benzoate

Cat. No.: B14961768
M. Wt: 319.4 g/mol
InChI Key: ZQWUYGCTBXHIOK-UHFFFAOYSA-N
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Description

Ethyl 2-[(benzylsulfonyl)amino]benzoate is an organic compound with the molecular formula C16H17NO4S It is a derivative of benzoic acid and contains both an ethyl ester and a benzylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(benzylsulfonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with benzylsulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(benzylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-[(benzylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonyl group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(benzylsulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group allows for easy modification, enabling the design of derivatives with enhanced activity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(phenylsulfonyl)amino]benzoate
  • Ethyl 2-[(methylsulfonyl)amino]benzoate
  • Ethyl 2-[(p-tolylsulfonyl)amino]benzoate

Uniqueness

Ethyl 2-[(benzylsulfonyl)amino]benzoate is unique due to the presence of the benzylsulfonyl group, which provides distinct chemical properties and reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-(benzylsulfonylamino)benzoate

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)14-10-6-7-11-15(14)17-22(19,20)12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3

InChI Key

ZQWUYGCTBXHIOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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